molecular formula C17H18N4O3S2 B2564114 N-[4-[[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide CAS No. 868218-79-5

N-[4-[[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide

Cat. No. B2564114
CAS RN: 868218-79-5
M. Wt: 390.48
InChI Key: IMSKTXJODGWPOY-UHFFFAOYSA-N
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Description

N-[4-[[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide is a useful research compound. Its molecular formula is C17H18N4O3S2 and its molecular weight is 390.48. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

A study highlighted the synthesis of thiazolylsulfonamides structurally related to a known helicase-primase inhibitor for herpes simplex virus treatment. These compounds, including variants similar to N-[4-[[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide, showed potent inhibition of human carbonic anhydrase isoforms, suggesting potential applications in treating conditions like cancer, obesity, epilepsy, and glaucoma (Carta et al., 2017).

Antimicrobial Activities

Research has synthesized novel heterocyclic compounds incorporating sulfamoyl moieties, aimed at antimicrobial applications. These compounds were tested for their antibacterial and antifungal activities, showing promising results. This suggests the compound's derivatives could serve as a basis for developing new antimicrobial agents (Darwish et al., 2014).

Antimalarial and COVID-19 Applications

An investigation into N-(phenylsulfonyl)acetamide derivatives for antimalarial activity also considered their potential against COVID-19. Through computational calculations and molecular docking studies, these compounds demonstrated promising activity, suggesting a broader therapeutic application, including against SARS-CoV-2 (Fahim & Ismael, 2021).

Molecular Docking and Computational Analysis

A speculative analysis focused on the electronic structure and molecular docking of a similar sulfonamide derivative, revealing its potential as an anti-amoebic agent. This work underscores the importance of computational studies in identifying and optimizing drug candidates for various diseases (Shukla & Yadava, 2020).

Enzyme Inhibition for Cancer Therapy

The compound's derivatives have been explored as glutaminase inhibitors, with implications for cancer therapy. By inhibiting glutaminase, these compounds could potentially suppress the energy supply to cancer cells, highlighting a promising avenue for anticancer drug development (Shukla et al., 2012).

properties

IUPAC Name

N-[4-[[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-13(22)20-15-4-6-16(7-5-15)26(23,24)21-10-9-19-17(21)25-12-14-3-2-8-18-11-14/h2-8,11H,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSKTXJODGWPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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